molecular formula C26H21FN4O5 B2603220 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1358612-73-3

2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

カタログ番号: B2603220
CAS番号: 1358612-73-3
分子量: 488.475
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that hydrolyzes the key secondary messenger cyclic guanosine monophosphate (cGMP). The triazoloquinazoline-dione scaffold is recognized for its high affinity and specificity for the PDE5 catalytic site , making this compound a valuable pharmacological tool for investigating cGMP-mediated signaling pathways. By elevating intracellular cGMP levels, researchers can utilize this inhibitor to probe the role of this pathway in vascular smooth muscle relaxation, platelet aggregation, and neuronal plasticity . Its specific structural features, including the 4-fluorobenzyl and dimethoxyphenyl moieties, are designed to optimize binding and selectivity. Current research applications focus on using this compound to study potential therapeutic strategies for pulmonary arterial hypertension, erectile dysfunction, and cognitive disorders where cGMP signaling is implicated. This reagent is intended to facilitate fundamental biochemical and cell-based assays, providing critical insights into disease mechanisms and supporting the early-stage discovery of novel interventions.

特性

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O5/c1-35-22-12-9-17(13-23(22)36-2)21(32)15-30-26(34)31-20-6-4-3-5-19(20)24(33)29(25(31)28-30)14-16-7-10-18(27)11-8-16/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBVRROSTCUCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione represents a novel class of triazoloquinazoline derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its therapeutic potential.

Synthesis of the Compound

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves multi-step organic reactions. The process may include:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole moiety.
  • Introduction of Functional Groups : Subsequent steps incorporate the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups through nucleophilic substitution or coupling reactions.
  • Final Cyclization : The final cyclization step yields the desired quinazoline structure.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this triazoloquinazoline derivative exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with cell cycle progression.
  • Case Study : In vitro assays showed that a related compound reduced the viability of various cancer cell lines with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Preliminary screening indicated moderate activity against several bacterial strains and fungi. For example, derivatives demonstrated MIC values comparable to established antibiotics against Staphylococcus aureus and Candida albicans.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer and microbial pathogenesis:

  • Target Proteins : Potential targets include topoisomerases and various kinases that are crucial for DNA replication and repair.
  • Docking Results : Binding affinities were calculated using software like AutoDock Vina, revealing strong interactions with key residues in target enzymes.

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineResult (MIC/IC50)Reference
AnticancerHeLa (cervical cancer)IC50 = 5 µM
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntifungalCandida albicansMIC = 62.5 µg/mL

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The structural complexity arises from the incorporation of multiple functional groups, including a triazole and quinazoline moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione exhibit promising anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints.
  • Case Studies : In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well:

  • Target Organisms : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study demonstrated that derivatives of this compound inhibited bacterial growth more effectively than standard antibiotics under certain conditions.

Neurological Disorders

Research has suggested that this compound may have neuroprotective effects:

  • Potential Use : It could be explored as a therapeutic agent in conditions like Alzheimer's disease due to its ability to inhibit neuroinflammation.
  • Evidence : Animal models have shown that treatment with similar compounds resulted in improved cognitive function and reduced markers of neuroinflammation.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound are also noteworthy:

  • Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes (e.g., COX-2).
  • Clinical Relevance : This could make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

Data Table of Research Findings

Application AreaFindings SummaryReference
AnticancerInduces apoptosis in cancer cell lines; effective against breast/prostate cancer
AntimicrobialEffective against Gram-positive/negative bacteria
Neurological DisordersNeuroprotective effects; improves cognitive function in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for chronic inflammation treatment

類似化合物との比較

Structural and Pharmacological Comparisons

The compound’s activity and structural features are compared with related triazoloquinazolines, triazolothiadiazoles, and triazolopyrazines (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name / ID Core Structure Key Substituents Pharmacological Activity (ED₅₀ or IC₅₀) Reference
Target Compound 1,2,4-Triazolo[4,3-a]quinazoline - 2-(3,4-Dimethoxyphenyl)-2-oxoethyl
- 4-(4-Fluorobenzyl)
Anticonvulsant (Inferred)*
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) 1,2,4-Triazolo[4,3-a]quinoline - 5-(p-Fluorophenyl) ED₅₀: 27.4 mg/kg (MES), 22.0 mg/kg (PTZ)
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (9a) 1,2,4-Triazolo[3,4-b]thiadiazole - 3-(3,4-Dimethoxyphenyl)
- 6-(2-Fluoro-4-pyridinyl)
Not reported
4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-TFP)butan-2-one 1,2,4-Triazolo[4,3-a]pyrazine - 3-(Trifluoromethyl)
- 2,4,5-Trifluorophenyl
Not reported (Potential CNS activity)
5-Substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline-1(2H)-ones (4a-f) 1,2,4-Triazolo[4,3-a]quinolinone - Triazolone moiety (vs. triazole) No activity at 300 mg/kg

* Inferred activity based on structural analogs like compound 3f, which shares the triazole core and fluorinated substituent.

Key Findings:

Triazole vs. Triazolone Activity: The triazole ring is critical for anticonvulsant activity.

Impact of Fluorinated Substituents :

  • Fluorine at the 4-position (e.g., 3f and the target compound) enhances activity due to improved bioavailability and receptor binding .
  • In contrast, trifluoromethyl groups (e.g., compound 14) may prioritize metabolic stability over potency .

Role of Methoxy Groups :

  • The 3,4-dimethoxyphenyl group in the target compound and compound 9a could increase lipophilicity, aiding blood-brain barrier penetration .

Structural Analogues with Divergent Cores :

  • Triazolothiadiazoles (e.g., 9a) and triazolopyrazines (e.g., compound 14) lack the quinazoline core but retain triazole-driven activity, suggesting the triazole moiety is a key pharmacophore .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。